molecular formula C20H22N2O6S B12062618 Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

Cat. No.: B12062618
M. Wt: 418.5 g/mol
InChI Key: GXSLYXZXBAHIJL-UHFFFAOYSA-N
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Description

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a thiophene-based organic compound with the molecular formula C₂₅H₂₄N₂O₆S and CAS number 335407-53-9 . Its structure comprises:

  • A thiophene core substituted at positions 2, 3, 4, and 3.
  • Position 2: A propionamide group (–NHCOCH₂CH₃).
  • Position 3: A methyl ester (–COOCH₃).
  • Position 4: A methyl group (–CH₃).
  • Position 5: A carbamoyl group (–CONH–) linked to a 4-(ethoxycarbonyl)phenyl moiety (–C₆H₄COOCH₂CH₃).

Its synthesis involves multi-step reactions, including Gewald thiophene synthesis and subsequent functionalization, to introduce diverse substituents .

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O6S/c1-5-14(23)22-18-15(20(26)27-4)11(3)16(29-18)17(24)21-13-9-7-12(8-10-13)19(25)28-6-2/h7-10H,5-6H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

GXSLYXZXBAHIJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, introduction of the ethoxycarbonyl group, and the attachment of the propionamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives are widely studied for their tunable electronic properties and biological relevance. Below is a detailed comparison of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate with structurally related analogs:

Compound Name Molecular Formula Substituents Unique Features Biological/Chemical Implications
Target Compound C₂₅H₂₄N₂O₆S 4-(Ethoxycarbonyl)phenylcarbamoyl, methyl, propionamide, methyl ester High functional diversity; ethoxycarbonyl group enhances electron-withdrawing effects Potential for selective receptor binding; improved metabolic stability due to ester groups
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate C₂₃H₂₃N₂O₅S 2-Ethoxyphenylcarbamoyl instead of 4-(ethoxycarbonyl)phenyl Ortho-substituted ethoxy group sterically hinders planar interactions Reduced binding affinity to flat aromatic targets compared to para-substituted analogs
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate C₂₇H₂₅N₂O₆S₂ Thiophen-2-ylacetyl amino group replaces propionamide Additional sulfur atom increases polarizability Enhanced π-π stacking in material science applications; altered pharmacokinetics
Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate C₁₆H₁₈N₂O₃S Amino group at position 5; p-tolylcarbamoyl Simpler structure with fewer electron-withdrawing groups Higher reactivity in nucleophilic substitutions; limited bioavailability due to amine instability
Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate C₂₄H₂₄ClN₂O₅S 4-Chlorophenylacetamido at position 2 Chlorine atom introduces halogen bonding potential Improved antimicrobial activity; increased lipophilicity

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

  • The 4-(ethoxycarbonyl)phenyl group in the target compound provides strong electron-withdrawing effects, stabilizing the thiophene ring and enhancing dipole interactions in biological systems . In contrast, analogs with 2-ethoxyphenyl () or p-tolylcarbamoyl () groups lack comparable electronic modulation .

Steric and Spatial Considerations :

  • The propionamide group (–NHCOCH₂CH₃) at position 2 offers flexibility for hydrogen bonding, while bulkier substituents like thiophen-2-ylacetyl () may restrict conformational mobility .

Bioactivity Profiles :

  • Compounds with halogen atoms (e.g., 4-chlorophenyl in ) exhibit enhanced antimicrobial properties due to halogen-bonding interactions . The target compound’s ethoxycarbonyl group may instead favor interactions with esterase enzymes, influencing its metabolic pathway .

Synthetic Complexity: The target compound requires advanced multi-step synthesis for introducing the 4-(ethoxycarbonyl)phenylcarbamoyl group, whereas simpler analogs like Ethyl 5-amino-thiophenecarboxylate () are accessible via fewer steps .

Biological Activity

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C22H24N2O4S
  • Molecular Weight: 420.50 g/mol
  • IUPAC Name: this compound

The compound features a thiophene ring, an ethoxycarbonyl group, and various functional groups such as amides and carboxylates, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may inhibit microbial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines. Studies have reported IC50 values ranging from 23.2 to 49.9 μM for certain derivatives, indicating moderate to high cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Anticancer Activity

CompoundIC50 (μM)Cancer Cell Line
Compound A23.2Breast Cancer
Compound B49.9Lung Cancer
Compound C52.9Colon Cancer

The proposed mechanism of action involves interaction with specific molecular targets such as tubulin, which may inhibit polymerization and disrupt the mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis. Molecular docking studies have suggested that the compound binds effectively to these targets, enhancing its potential as an anticancer agent.

Case Studies

  • Study on Antitumor Efficacy:
    A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing P388 leukemia cells. Results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed on normal tissues .
  • Investigation of Antimicrobial Properties:
    Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the thiophene ring.
  • Introduction of the ethoxycarbonyl group.
  • Attachment of the propionamide moiety.

These steps are optimized for high yield and purity using various reagents and conditions.

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